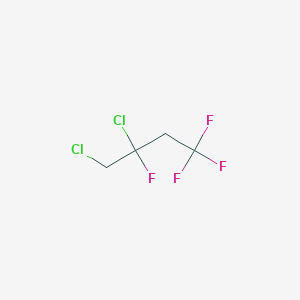
3,4-Dichloro-1,1,1,3-tetrafluorobutane
Vue d'ensemble
Description
3,4-Dichloro-1,1,1,3-tetrafluorobutane is a chemical compound with the molecular formula C4H4Cl2F4 . It has a molecular weight of 198.97 . The IUPAC name for this compound is 3,4-dichloro-1,1,1,3-tetrafluorobutane .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-1,1,1,3-tetrafluorobutane consists of a butane backbone with two chlorine atoms and four fluorine atoms attached. The InChI code for this compound is 1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 .Applications De Recherche Scientifique
Catalyst Research
- Dehydrohalogenation Catalysis: 3,4-Dichloro-1,1,1,3-tetrafluorobutane has been employed in studies investigating dehydrochlorination and dehydrofluorination reactions using nanoscopic metal fluorides like AlF3 and BaF2 as catalysts. This research has led to the development of selective catalysts for both dehydrofluorination and dehydrochlorination on the same substrate (Teinz et al., 2011).
Chemical Synthesis
- Synthesis of Fluorinated Compounds: The compound has been used in the synthesis of fluorinated butanolides and butenolides, serving as a starting material in complex multi-step synthetic processes (Paleta et al., 2000).
- Halogenated Enolate Formation: It has been used in detrifluoroacetylative processes to generate halogenated enolates, providing practical access to perhalogenated ketones and alkenes (Balaraman et al., 2016).
Nuclear Magnetic Resonance (NMR) Studies
- NMR Parameter Investigations: The compound's derivatives have been studied using NMR to understand the solvent effects on proton and fluorine chemical shifts and coupling constants, providing valuable structural information (Shapiro et al., 1973).
Reaction Mechanism Exploration
- Fluorination Mechanisms: Research on the fluorination of various substrates using compounds like 3,4-Dichloro-1,1,1,3-tetrafluorobutane helps in understanding the mechanisms of fluorination reactions (Burdon et al., 1971).
Crystallography and Material Science
- X-ray Diffraction Studies: The compound has been used in X-ray diffraction investigations to study the influence of intramolecular interactions on the packing of molecules in crystals (Fedorov et al., 1992).
- Preparation of Fluorinated Derivatives: The compound is integral in preparing a variety of fluorinated derivatives, which have potential applications in material science and photonic devices (Biju et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dichloro-1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHNHAHGITUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681077 | |
| Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
CAS RN |
1227947-61-6 | |
| Record name | 3,4-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



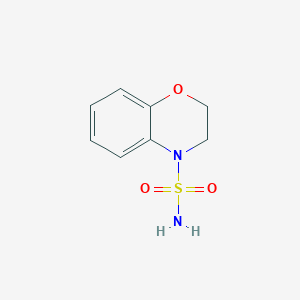
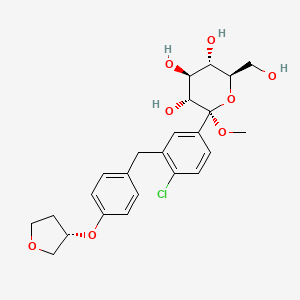

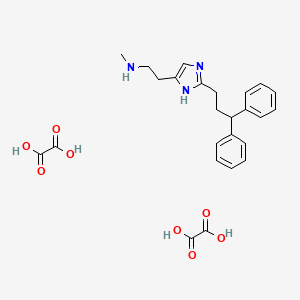
![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)
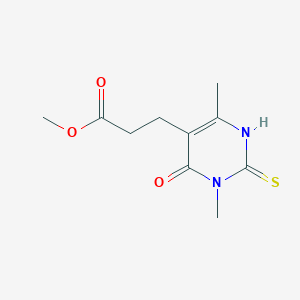

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
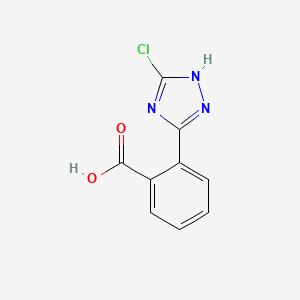
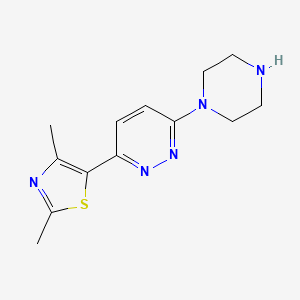
![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
